molecular formula C18H19N3O5S B2725425 N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide CAS No. 899994-10-6

N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide

Cat. No. B2725425
CAS RN: 899994-10-6
M. Wt: 389.43
InChI Key: INUQMMWNGFYORO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide, commonly known as DMTS, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMTS belongs to the class of benzothiadiazine derivatives and has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

  • Herbicidal Activity and Chemical Structure : A study by Liu et al. (2008) synthesized a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, and found it to be effective in herbicidal activity. The study provided details on its crystal structure and herbicidal properties (Liu et al., 2008).

  • Synthesis and Antitumor Activity : Novel sulfonamides containing a biologically active dimethoxyphenyl moiety have been designed and synthesized, including compounds related to the target molecule. These compounds have shown promising in vitro anticancer activity against several cancer cell lines. This indicates the potential of this compound class in cancer research (Ghorab et al., 2016).

  • Inhibitory Activity Against VEGFR-2 : Certain derivatives of this compound class have demonstrated significant inhibitory activity against vascular endothelial growth factor receptor (VEGFR)-2, which plays a crucial role in angiogenesis. This suggests potential applications in targeting angiogenesis in cancer therapy (Ghorab et al., 2016).

  • Antimicrobial and Anti-inflammatory Agents : A research paper by Kendre et al. (2015) on similar compounds reported the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which showed antimicrobial and anti-inflammatory activities. This highlights the compound's relevance in developing new therapeutic agents (Kendre et al., 2015).

  • Apoferritin Formulations for Antitumor Applications : A study by Breen et al. (2019) on benzothiazole structures, which are related to the compound , indicated their importance in medicinal chemistry, particularly for anticancer activities. The study focused on improving the solubility of these compounds for enhanced applications (Breen et al., 2019).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-25-12-7-8-15(26-2)14(11-12)20-18(22)10-9-17-19-13-5-3-4-6-16(13)27(23,24)21-17/h3-8,11H,9-10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUQMMWNGFYORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide

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